molecular formula C16H18FN5O3 B2507237 2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034470-46-5

2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2507237
CAS No.: 2034470-46-5
M. Wt: 347.35
InChI Key: OWGJWNLKUUULBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H18FN5O3 and its molecular weight is 347.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging of Tumor Sigma2 Receptors

Compounds containing fluorine, benzamide, and morpholine groups have been evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). Fluorine-18 labeled benzamide analogs, with structural similarities to the query compound, have shown high tumor uptake and acceptable tumor/normal tissue ratios in animal models, suggesting their applicability in diagnosing and monitoring tumor progression through non-invasive imaging techniques (Tu et al., 2007).

Synthesis of Gefitinib

The synthesis of Gefitinib, a notable anticancer drug, involves intermediates that bear resemblance to the query compound in terms of their structural motifs, including morpholine and triazine units. This highlights the role of such compounds in the synthesis of therapeutically relevant molecules (Bo Jin et al., 2005).

Gastrokinetic Agents

Benzamides with morpholino groups have been synthesized and evaluated for their gastrokinetic activity, indicating their potential application in developing treatments for gastrointestinal motility disorders. Such compounds have shown potent activity in enhancing gastric emptying, comparable to established drugs like cisapride and metoclopramide (S. Kato et al., 1991).

Antimicrobial Activities

Derivatives of triazole and benzamide, incorporating morpholine groups, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated good to moderate activities against various test microorganisms, suggesting their utility in developing new antimicrobial agents (H. Bektaş et al., 2007).

Fluorinated Heterocycles Synthesis

The synthesis of fluorinated heterocycles, involving steps that could be related to the functionalities present in the query compound, plays a critical role in pharmaceutical and agrochemical industries due to the unique properties imparted by the fluorine atom (Jia-Qiang Wu et al., 2017).

Properties

IUPAC Name

2-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3/c1-24-16-20-13(19-15(21-16)22-6-8-25-9-7-22)10-18-14(23)11-4-2-3-5-12(11)17/h2-5H,6-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGJWNLKUUULBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.